molecular formula C20H27ClN2O2 B4227921 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride

Cat. No. B4227921
M. Wt: 362.9 g/mol
InChI Key: WEWFXQFQSAVVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of effects on the human body. In

Mechanism of Action

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of vascular tone, inflammation, and cell proliferation. Activation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary vasculature, and has been studied for its potential therapeutic applications in the treatment of pulmonary hypertension. 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 has been shown to have anti-proliferative effects and has been studied for its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 is that it has been extensively studied and has a well-defined mechanism of action. This makes it a useful tool for researchers studying the role of sGC in various physiological processes. However, one limitation of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 is that it can be difficult to work with in lab experiments due to its low solubility in water and other solvents. Additionally, 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 can be expensive to purchase, which may limit its use in some research settings.

Future Directions

There are several future directions for research related to 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272. One area of interest is the potential use of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 in the treatment of pulmonary hypertension. Several studies have shown that 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 can improve pulmonary hemodynamics in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate the safety and efficacy of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 in humans with pulmonary hypertension.
Another area of interest is the potential use of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 in the treatment of cancer. Several studies have shown that 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 can inhibit the growth of cancer cells in vitro and in animal models, and clinical trials are currently underway to evaluate the safety and efficacy of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 in humans with cancer.
In addition to these areas of research, there is also interest in exploring the potential use of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 in the treatment of other diseases, such as arthritis and diabetes. Overall, 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 is a promising compound that has the potential to be used in the treatment of a wide range of diseases, and further research is needed to fully explore its therapeutic potential.

Scientific Research Applications

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of effects on the human body, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. These effects make 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride 41-2272 a promising candidate for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and cancer.

properties

IUPAC Name

2-[4-[(benzylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.ClH/c1-20(2,3)22-19(23)15-24-18-11-9-17(10-12-18)14-21-13-16-7-5-4-6-8-16;/h4-12,21H,13-15H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWFXQFQSAVVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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